5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide
Description
5-[2-(2,5-Difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a synthetic small molecule featuring a benzamide core substituted with a hydroxy group at position 2 and a 1,3-thiazole ring at position 3. The thiazole moiety is further modified with a 2,5-difluoroanilino group at its second position. This structural architecture positions the compound within a broader class of thiazole-containing benzamide derivatives, which are frequently explored for their biological activities, including antifungal, antibacterial, and anticancer properties .
Properties
Molecular Formula |
C16H11F2N3O2S |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C16H11F2N3O2S/c17-9-2-3-11(18)12(6-9)21-16-20-7-14(24-16)8-1-4-13(22)10(5-8)15(19)23/h1-7,22H,(H2,19,23)(H,20,21) |
InChI Key |
CLVJPEOXPNVSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(S2)NC3=C(C=CC(=C3)F)F)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 2,5-difluoroaniline under specific conditions.
Coupling with Benzamide: The resulting thiazole derivative is then coupled with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and difluoroaniline moiety are likely to play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Syntheses
The synthesis and characterization of related benzamide-thiazole hybrids provide critical insights into structure-activity relationships (SAR). Key analogs include:
Key Observations:
- Substituent Impact on Yield: Electron-withdrawing groups (e.g., Cl, NO₂) in the benzamide or thiazole moieties correlate with lower synthetic yields (e.g., compound 20: 10% yield) compared to alkyl-substituted analogs (e.g., compound 16: 67% yield) .
- Fluorination Effects: The 2,5-difluoroanilino group in the target compound may enhance metabolic stability and membrane permeability relative to non-fluorinated analogs like compound 13 or 14 .
- Biological Activity Trends : Thiazole derivatives with alkoxy or hydroxybenzamide groups (e.g., compounds in ) exhibit antifungal activity, suggesting that the hydroxy group in the target compound could contribute to similar interactions with fungal enzymes or membranes.
Functional Group Contributions
- Hydroxybenzamide Core : The 2-hydroxy group in benzamide derivatives is critical for hydrogen bonding with biological targets, as seen in antifungal agents . Its absence (e.g., compound 19) reduces activity .
- For example, compound 3.3.1 in showed significant antifungal activity due to optimized thiazole substitution.
- Fluorinated Anilino Group: Fluorine atoms increase lipophilicity (logP) and resistance to oxidative metabolism, as demonstrated in patented thiazole derivatives with antiviral properties .
Research Findings and Limitations
Antifungal and Antimicrobial Potential
- Antifungal Activity : Derivatives with 2-alkoxybenzamide-thiazole scaffolds (e.g., compound 3.3.1) inhibit Candida albicans (MIC: 2–8 µg/mL) .
- Broad-Spectrum Potential: Thiazole-carbothioamide derivatives (e.g., ) show antiviral and anticancer activity, suggesting the target compound may have multifunctional applications.
Biological Activity
5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a complex organic compound notable for its unique structural features, including a thiazole ring, a difluoroaniline moiety, and a hydroxybenzamide group. The combination of these functional groups suggests potential biological activity, particularly in medicinal chemistry.
Structural Characteristics
The compound's structure can be broken down as follows:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen atoms.
- Difluoroaniline Moiety : The presence of fluorine atoms enhances the compound's reactivity and binding interactions due to their electron-withdrawing nature.
- Hydroxybenzamide Group : This functional group is often associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research has indicated that compounds similar to 5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide exhibit significant anticancer activity. The thiazole and hydroxybenzamide structures are known for their ability to inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound may act by interfering with cell signaling pathways involved in cancer progression. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Activity
The hydroxybenzamide structure is also linked to antimicrobial effects. Compounds with similar configurations have shown efficacy against various bacterial strains:
- In Vitro Studies : Tests have demonstrated that derivatives containing the hydroxybenzamide moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.
Comparative Analysis of Similar Compounds
To understand the unique biological activity of 5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide better, a comparison with structurally similar compounds is helpful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiazole Benzamide | Contains thiazole and amide | Anticancer activity |
| Difluorinated Aniline | Fluorine-substituted aniline | Varies based on substitution |
| Salicylamide | Hydroxybenzamide structure | Antimicrobial effects |
This table illustrates that while many compounds share structural features with 5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide, the specific combination of functional groups may enhance its selectivity and potency against certain biological targets.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer properties of related thiazole derivatives. It was found that these compounds could significantly reduce the viability of breast cancer cells in vitro. The study utilized various assays to measure cell proliferation and apoptosis rates.
Study 2: Antimicrobial Activity Assessment
Another research effort focused on the antimicrobial activity of hydroxybenzamide derivatives. The results indicated that these compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The researchers employed disk diffusion methods to evaluate antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
